Unii-D5E7OL4ixv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine alpha-anomer involves several steps, starting from the appropriate sugar moiety and nucleobase. The key steps include:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a nucleobase. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent to ensure high yield and selectivity.
Deprotection: Following glycosylation, the protecting groups on the sugar moiety are removed under acidic or basic conditions, depending on the nature of the protecting groups used.
Purification: The final product is purified using chromatographic techniques to isolate the desired alpha-anomer from other possible isomers.
Industrial Production Methods
In an industrial setting, the production of Gemcitabine alpha-anomer is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Automated Purification Systems: High-performance liquid chromatography (HPLC) and other automated systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gemcitabine alpha-anomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside, creating analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents like sodium azide or thiols are used in the presence of suitable catalysts and solvents.
Major Products
Scientific Research Applications
Gemcitabine alpha-anomer has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of nucleoside transport and metabolism in cells.
Medicine: The compound is studied for its potential therapeutic effects in cancer treatment, particularly in cases where resistance to standard Gemcitabine occurs.
Industry: It is used in the development of new chemotherapeutic agents and in the synthesis of other nucleoside analogs.
Mechanism of Action
Gemcitabine alpha-anomer exerts its effects by incorporating into DNA during replication, leading to chain termination and apoptosis of cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. The compound’s unique stereochemistry allows it to interact differently with these enzymes compared to its beta-anomer counterpart.
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: The beta-anomer of Gemcitabine is the standard form used in chemotherapy.
Cytarabine: Another nucleoside analog used in the treatment of leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Gemcitabine alpha-anomer is unique due to its distinct stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to other nucleoside analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
95058-85-8 |
---|---|
Molecular Formula |
C9H11F2N3O4 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7+/m1/s1 |
InChI Key |
SDUQYLNIPVEERB-QXRNQMCJSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.